2-Amino-1H-imidazole-4,5-dicarbonitrile
Overview
Description
2-Amino-1H-imidazole-4,5-dicarbonitrile is a high-nitrogen compound known for its potential as a precursor in the synthesis of various energetic materials and pharmaceuticals. It serves as a foundational structure for synthesizing more complex compounds due to its reactive functional groups and versatile chemical behavior.
Synthesis Analysis
The synthesis of 2-Amino-1H-imidazole-4,5-dicarbonitrile and related derivatives typically involves multi-component condensation reactions. For example, one method involves the reaction of 2-aminoimidazole-4,5-dicarbonitrile with alkyl and aryl isocyanates under catalysis, leading to efficient syntheses of complex imidazole derivatives through intramolecular cyclization processes (Dias et al., 2002). Another approach utilizes controlled microwave heating to synthesize novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives from aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile, highlighting the compound's versatility and the efficiency of modern synthetic techniques (Sadek et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-Amino-1H-imidazole-4,5-dicarbonitrile derivatives has been extensively studied, revealing detailed insights into their crystallography and structural parameters. For instance, studies have shown the crystal structure determination of related compounds, providing a basis for understanding the molecular geometry, electronic structure, and intermolecular interactions of these imidazole derivatives (Lewczuk et al., 2020).
Chemical Reactions and Properties
2-Amino-1H-imidazole-4,5-dicarbonitrile participates in various chemical reactions, leading to a wide range of derivatives with significant chemical and biological activities. These reactions include cyclo-condensation with carbonitriles and ethyl bromopyruvate in the presence of catalysts, demonstrating the compound's reactivity towards the formation of heterocyclic compounds with potential pharmaceutical applications (Mehrabi et al., 2021).
Physical Properties Analysis
The physical properties of 2-Amino-1H-imidazole-4,5-dicarbonitrile derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in material science and pharmaceutical formulation. For example, the thermal properties of these compounds, including their high thermal stability and decomposition temperatures, have been thoroughly investigated, providing valuable information for their use in designing energetic materials and other high-performance applications (Lewczuk et al., 2020).
Chemical Properties Analysis
The chemical behavior of 2-Amino-1H-imidazole-4,5-dicarbonitrile under various conditions, including its reactivity with different reagents and in various catalytic systems, has been explored to synthesize a diverse array of imidazole-based compounds. These studies shed light on the compound's role as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures with potential applications in medicinal chemistry and material science (Dias et al., 2002).
Scientific Research Applications
Synthesis of Energetic Compounds
2-Amino-1H-imidazole-4,5-dicarbonitrile has been used as a starting material for synthesizing high-nitrogen compounds like 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), which are promising for the development of new energetic compounds. These compounds demonstrate high thermal stability, with TCAD decomposing at a temperature of 369 °C. The kinetics of thermal decomposition and safe temperature for technological processes have been studied (Lewczuk et al., 2020).
Green Synthesis of Imidazole Derivatives
An environmentally friendly multi-component one-pot synthesis method using 2-amino-1H-imidazole-4,5-dicarbonitrile has been developed to create novel imidazole derivatives. This process, involving controlled microwave heating, is operationally simple, quick, and yields high efficiency, highlighting its potential in green chemistry (Sadek et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-amino-1H-imidazole-4,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5/c6-1-3-4(2-7)10-5(8)9-3/h(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOXIXGLIZLPDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068268 | |
Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1H-imidazole-4,5-dicarbonitrile | |
CAS RN |
40953-34-2 | |
Record name | 2-Amino-1H-imidazole-4,5-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40953-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040953342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1H-imidazole-4,5-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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